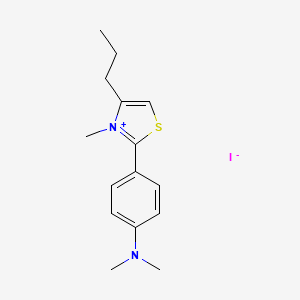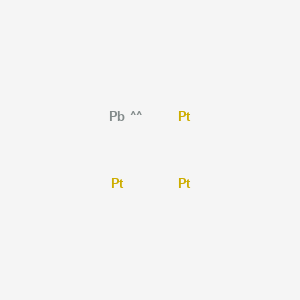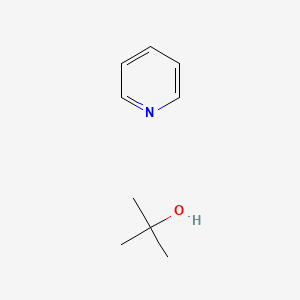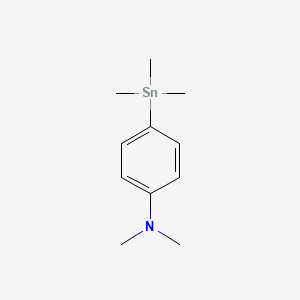
N,N-Dimethyl-4-(trimethylstannyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Dimethyl-4-(trimethylstannyl)aniline: is an organotin compound characterized by the presence of a trimethylstannyl group attached to the para position of an aniline ring, which is further substituted with two methyl groups on the nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-4-(trimethylstannyl)aniline typically involves the stannylation of N,N-dimethylaniline. One common method is the reaction of N,N-dimethylaniline with trimethyltin chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 0-25°C to ensure the stability of the reactants and products.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
化学反応の分析
Types of Reactions: N,N-Dimethyl-4-(trimethylstannyl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding stannylated quinones.
Reduction: Reduction reactions can lead to the formation of stannylated amines.
Substitution: The trimethylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles such as halides, thiols, and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Stannylated quinones.
Reduction: Stannylated amines.
Substitution: Various stannylated derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: N,N-Dimethyl-4-(trimethylstannyl)aniline is used as a precursor in the synthesis of complex organotin compounds. It serves as a building block in the preparation of stannylated polymers and materials with unique electronic properties.
Biology: In biological research, this compound is used as a reagent for the modification of biomolecules. It can be used to introduce stannyl groups into peptides and proteins, which can then be used for further functionalization or as probes in biochemical assays.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of organotin-based drugs. Its unique structure allows for the design of novel therapeutic agents with improved efficacy and selectivity.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used as a catalyst in various chemical processes, including polymerization and cross-coupling reactions.
作用機序
The mechanism of action of N,N-Dimethyl-4-(trimethylstannyl)aniline involves the interaction of the trimethylstannyl group with various molecular targets. The stannyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to the modification of their structure and function. This interaction can affect various biochemical pathways and processes, making the compound useful in both research and therapeutic applications.
類似化合物との比較
N,N-Dimethyl-4-(trimethylsilyl)aniline: Similar structure but with a trimethylsilyl group instead of a trimethylstannyl group.
N,N-Dimethyl-4-(trimethylgermyl)aniline: Contains a trimethylgermyl group.
N,N-Dimethyl-4-(trimethylplumbyl)aniline: Contains a trimethylplumbyl group.
Uniqueness: N,N-Dimethyl-4-(trimethylstannyl)aniline is unique due to the presence of the trimethylstannyl group, which imparts distinct chemical properties compared to its silicon, germanium, and lead analogs. The stannyl group provides unique reactivity and stability, making it valuable in various chemical and industrial applications.
特性
CAS番号 |
14064-16-5 |
|---|---|
分子式 |
C11H19NSn |
分子量 |
283.98 g/mol |
IUPAC名 |
N,N-dimethyl-4-trimethylstannylaniline |
InChI |
InChI=1S/C8H10N.3CH3.Sn/c1-9(2)8-6-4-3-5-7-8;;;;/h4-7H,1-2H3;3*1H3; |
InChIキー |
DKBCJIWOXJXCIR-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC=C(C=C1)[Sn](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[(But-2-en-1-yl)oxy]methyl}oxirane](/img/structure/B14714660.png)

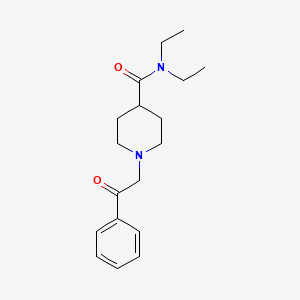

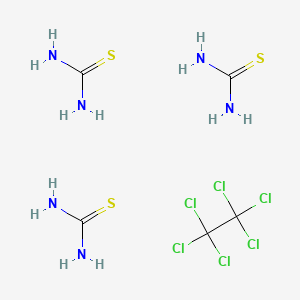
![Methyl 2-[(2-phenylacetyl)amino]prop-2-enoate](/img/structure/B14714706.png)
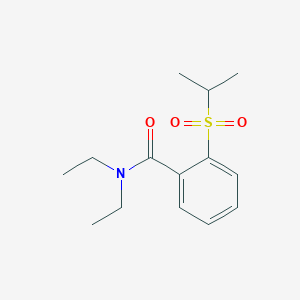

![3-[2-[4-(2-Methylphenyl)piperazin-1-yl]ethoxy]propanenitrile](/img/structure/B14714722.png)

